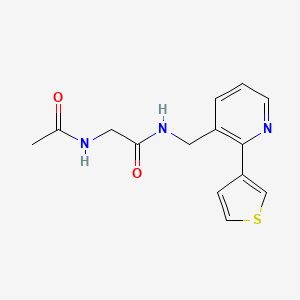
2-乙酰氨基-N-((2-(噻吩-3-基)吡啶-3-基)甲基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Starting Material: The pyridine-thiophene intermediate.
Reaction: Acetylation using acetic anhydride.
Conditions: Base (e.g., pyridine) and solvent (e.g., dichloromethane) at room temperature.
Formation of the Final Compound
Starting Material: The acetylated intermediate.
Reaction: Amidation with 2-aminoacetamide.
Conditions: Coupling reagents (e.g., EDCI, HOBt) and solvent (e.g., DMF) at room temperature.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:
Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.
Catalyst Recycling: Using recyclable palladium catalysts to reduce costs.
Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents.
科学研究应用
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Used in the synthesis of conductive polymers and organic semiconductors.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its acetamido group.
Biomolecular Probes: Used in the design of probes for studying biological pathways.
Medicine
Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Chemical Sensors: Utilized in the development of sensors for detecting environmental pollutants.
Agriculture: Potential use in the synthesis of agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyridine-Thiophene Intermediate
Starting Materials: 2-bromopyridine and thiophene-3-boronic acid.
Reaction: Suzuki-Miyaura coupling reaction.
Conditions: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene) under reflux conditions.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Products: Oxidized derivatives of the thiophene or pyridine rings.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduced forms of the acetamido group or the aromatic rings.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Products: Substituted derivatives on the pyridine or thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol at 0°C.
Substitution: Bromine in chloroform at room temperature.
作用机制
The mechanism by which 2-acetamido-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Binding: The acetamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity.
Receptor Modulation: The compound may bind to receptors, altering signal transduction pathways.
DNA Intercalation: Potential to intercalate into DNA, affecting gene expression.
相似化合物的比较
Similar Compounds
2-acetamido-N-((2-(furan-3-yl)pyridin-3-yl)methyl)acetamide: Similar structure but with a furan ring instead of thiophene.
2-acetamido-N-((2-(pyridin-3-yl)pyridin-3-yl)methyl)acetamide: Contains two pyridine rings.
Uniqueness
Thiophene Ring: Provides unique electronic properties and reactivity.
Pyridine Ring: Enhances binding affinity to biological targets.
Acetamido Group: Contributes to the compound’s solubility and reactivity.
This detailed analysis highlights the synthesis, reactions, applications, and unique features of 2-acetamido-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, showcasing its potential in various scientific and industrial fields.
属性
IUPAC Name |
2-acetamido-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10(18)16-8-13(19)17-7-11-3-2-5-15-14(11)12-4-6-20-9-12/h2-6,9H,7-8H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYQEPDYLBICQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NCC1=C(N=CC=C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2452178.png)
![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2452180.png)
![Methyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B2452182.png)
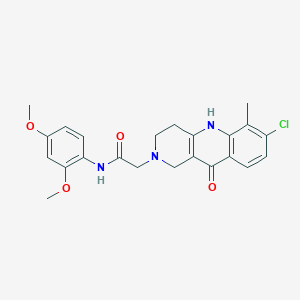
![4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2452185.png)
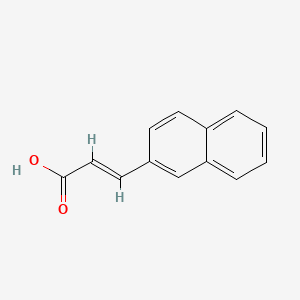
![(3R,5S)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}pyrrolidin-3-ol](/img/structure/B2452188.png)
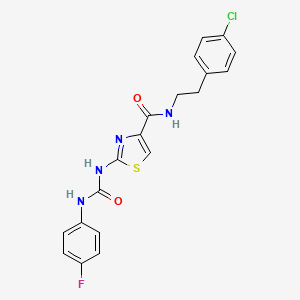
![2-Chloro-5-[3-(pentyloxy)azetidine-1-carbonyl]pyridine](/img/structure/B2452190.png)
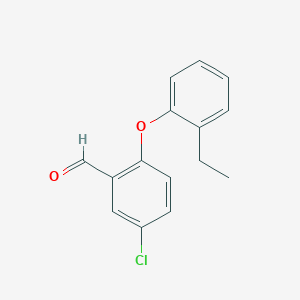
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2452192.png)
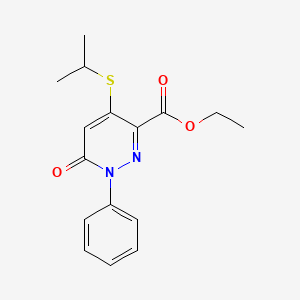
![4-methyl-N-[2-(6-{[3-(propan-2-yloxy)propyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2452196.png)
